molecular formula C10H9NO3 B13272172 3-(Aminomethyl)-1-benzofuran-2-carboxylic acid

3-(Aminomethyl)-1-benzofuran-2-carboxylic acid

Cat. No.: B13272172
M. Wt: 191.18 g/mol
InChI Key: DCYDHXWOKVNWDH-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-benzofuran-2-carboxylic acid is an organic compound that features a benzofuran ring system with an aminomethyl group at the 3-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-benzofuran-2-carboxylic acid typically involves the formation of the benzofuran ring followed by the introduction of the aminomethyl and carboxylic acid groups. One common method involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, followed by functional group transformations to introduce the aminomethyl and carboxylic acid groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as catalytic hydrogenation, selective oxidation, and efficient purification processes are often employed to ensure the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

3-(Aminomethyl)-1-benzofuran-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the benzofuran ring provides a rigid scaffold that enhances binding affinity. The carboxylic acid group can participate in acid-base interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-1-benzofuran-2-carboxylic acid is unique due to the combination of its benzofuran ring system with both aminomethyl and carboxylic acid groups

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

3-(aminomethyl)-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H9NO3/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13/h1-4H,5,11H2,(H,12,13)

InChI Key

DCYDHXWOKVNWDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CN

Origin of Product

United States

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